

Spectroscopic Profile of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Trifluoromethyl)benzohydrazide**, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(Trifluoromethyl)benzohydrazide**.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.01	Singlet	1H	-	-NH-
8.13	Singlet	1H	-	Ar-H
8.08	Doublet	1H	7.8	Ar-H
7.87	Doublet	1H	7.8	Ar-H
7.73	Triplet	1H	7.8	Ar-H
4.59	Singlet	2H	-	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
164.7	C=O
134.9	Ar-C
132.8	Ar-C
129.8	Ar-C
129.0 (q, J = 31.5 Hz)	Ar-C-CF ₃
128.7	Ar-C
124.0 (q, J = 272.2 Hz)	-CF ₃
123.6 (q, J = 3.8 Hz)	Ar-C

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3306, 3211	Strong	N-H stretching
1656	Strong	C=O stretching (Amide I)
1612	Medium	N-H bending (Amide II)
1325	Strong	C-F stretching
1167, 1126	Strong	C-F stretching

Table 4: Mass Spectrometry Data (ESI-MS)

m/z	Ion
205.06	[M+H] ⁺

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Trifluoromethyl)benzohydrazide** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

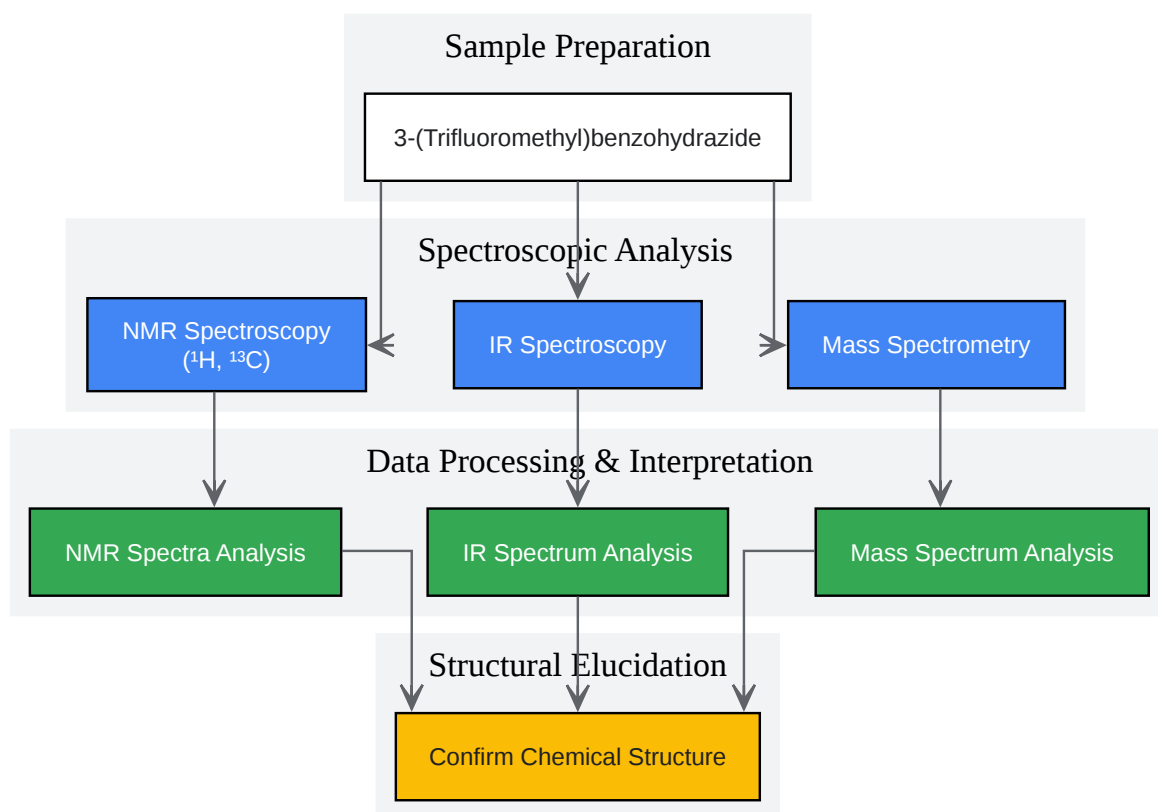
Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent and introduced

into the instrument. The data was acquired in positive ion mode to observe the protonated molecular ion $[M+H]^+$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **3-(Trifluoromethyl)benzohydrazide**.



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Caption: General workflow for spectroscopic analysis.

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